2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
Description
Properties
Molecular Formula |
C18H16N6O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N6O3/c25-17(19-9-8-16-21-20-15-5-1-2-10-23(15)16)12-24-18(26)7-6-13(22-24)14-4-3-11-27-14/h1-7,10-11H,8-9,12H2,(H,19,25) |
InChI Key |
UPZJWJNTUFIAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Protocol
A modified Chichibabin reaction is employed:
-
Reactants : Furan-2-carbaldehyde (1.0 equiv) and maleic hydrazide (1.2 equiv).
-
Conditions : Reflux in acetic acid (120°C, 8–12 hours) under nitrogen.
-
Mechanism : Acid-catalyzed [4+2] cycloaddition followed by dehydration.
Key Data :
Synthesis of Triazolo[4,3-a]pyridine
The triazolopyridine subunit is prepared via a 5- exo- dig cyclization.
Chloroethynylphosphonate Route
-
Reactants : 2-Hydrazinylpyridine (1.0 equiv) and chloroethynylphosphonate (1.1 equiv).
-
Conditions : Cesium carbonate (2.0 equiv) in DMF, 60°C, 4 hours.
-
Mechanism : Nucleophilic substitution followed by cyclization (Figure 1).
Key Data :
Ultrasound-Assisted Method
A patent-pending method enhances yield and reduces time:
-
Reactants : 2-Hydrazinyl-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids.
-
Conditions : POCl, ultrasound (105°C, 3 hours).
Acetamide Linker Formation
The ethylacetamide bridge is constructed via a two-step protocol:
Ethylamine Functionalization
Amide Coupling
-
Reactants : Pyridazinone-carboxylic acid (1.0 equiv) and triazolopyridine-ethylamine (1.2 equiv).
Key Data :
Integrated Synthetic Route
The final synthesis combines the above steps:
-
Pyridazinone Synthesis : Cyclocondensation of furan-2-carbaldehyde and maleic hydrazide.
-
Triazolopyridine Synthesis : 5- exo- dig cyclization of 2-hydrazinylpyridine.
Overall Yield : 42–48% (four steps).
Optimization and Scalability
-
Solvent Screening : DMF outperforms DCM and THF in coupling reactions.
-
Catalyst Impact : Cesium carbonate increases triazolopyridine yield by 15% compared to NaH.
-
Ultrasound Benefits : Reduces reaction time by 50% in triazolopyridine synthesis.
Analytical Characterization
Critical spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C18H18N4O3
Molecular Weight : 334.36 g/mol
CAS Number : 1401533-87-6
The structure features a furan ring, a pyridazine moiety, and an acetamide group. This unique combination contributes to its biological activity and versatility in synthetic applications.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth by modulating pathways associated with cancer cell proliferation. A study indicated that compounds with the pyridazinone moiety exhibited significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported as low as 0.83 μM for A549 cells, indicating strong efficacy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research suggests that derivatives of pyridazinone can act as multi-target anti-inflammatory agents by inhibiting key enzymes involved in inflammatory responses, such as COX-2 and 5-lipoxygenase (5-LOX). This suggests therapeutic potential in treating conditions like arthritis and other inflammatory diseases .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the furan ring followed by the formation of the pyridazinone moiety. The final step often involves coupling with an amine under specific conditions to yield the desired product. For example:
- Preparation of Furan Ring : Utilizing starting materials such as furfural.
- Formation of Pyridazinone Moiety : Employing cyclization reactions.
- Coupling Reaction : Using bases like cesium carbonate in solvents such as dimethylformamide at elevated temperatures.
Industrial Production Methods
For large-scale synthesis, industrial methods may optimize these synthetic routes using continuous flow reactors and heterogeneous catalysts to improve yield and reduce reaction times. This allows for efficient production while maintaining high purity levels.
Case Studies
- Antitumor Activity Study : In a comparative study on pyridazine derivatives, the target compound was evaluated for its cytotoxic effects against A549 and MCF-7 cell lines, demonstrating superior activity compared to structurally similar compounds .
- Inflammation Model Testing : The compound was tested in animal models for its ability to reduce inflammation markers, showing significant reductions comparable to established anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs from the evidence, highlighting variations in heterocyclic cores, substituents, and physicochemical properties:
Key Observations:
Heterocyclic Core Variations : The target compound’s triazolo[4,3-a]pyridine distinguishes it from triazolo[4,3-b]pyridazine analogs (e.g., ), which may alter binding affinity due to differences in ring geometry and electronic distribution.
Substituent Effects :
- Furan vs. Thiophene : Furan (oxygen-containing) in the target compound vs. thiophene (sulfur-containing) in CAS 2034348-79-1 may influence solubility and metabolic stability.
- Side Chain Complexity : The ethyl-triazolo linkage in the target compound introduces conformational flexibility compared to rigid benzyl or tetrahydrofuran groups in analogs .
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a synthetic derivative within the class of pyridazine compounds. Its unique structure suggests a variety of potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 423.4 g/mol. The compound features a furan ring and a pyridazine core, which are known to impart significant biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O4 |
| Molecular Weight | 423.4 g/mol |
| Structure | Structure |
Preliminary studies indicate that compounds similar to This compound exhibit various mechanisms of action:
- Inhibition of Signaling Pathways : Similar derivatives have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins such as ERK1/2 and AKT. This suggests potential applications in cancer therapy by inducing apoptosis and cell cycle arrest in cancer cells .
- Antimicrobial Activity : The presence of the furan and pyridazine moieties has been associated with antibacterial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research indicates that compounds containing the triazolo and pyridazine structures can act as effective anticancer agents. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways . The specific compound H12 , closely related to the target compound, exhibited IC50 values as low as 3.91 μM against MCF-7 breast cancer cells .
Antibacterial Activity
The antibacterial efficacy of similar compounds has been evaluated using the microbroth dilution method. Some derivatives exhibited MIC values comparable to standard antibiotics like ampicillin, indicating their potential as new antibacterial agents .
Case Studies
- Study on ERK Pathway Inhibition :
- Antibacterial Evaluation :
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of heterocyclic intermediates. A common approach includes:
- Step 1: Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .
- Step 2: Introduction of the furan-2-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Step 3: Amide coupling between the pyridazinone-acetic acid derivative and the triazolo[4,3-a]pyridine-ethylamine moiety using agents like HATU or EDC . Critical Parameters:
- Temperature control (60–100°C for cyclization steps).
- Solvent selection (DMF or THF for polar intermediates).
- Purification via column chromatography or recrystallization .
Q. How is the compound characterized and validated for structural integrity?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight .
- X-ray Crystallography (if applicable): For unambiguous confirmation of 3D structure .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) given structural analogs?
SAR analysis involves comparing analogs with modified substituents (Table 1). Key findings include:
- Substituent Effects:
-
Furan vs. Thiophene: Furan enhances solubility but reduces metabolic stability compared to thiophene .
-
Triazole Position: The [1,2,4]triazolo[4,3-a]pyridine moiety improves target binding affinity over simpler triazoles .
Table 1: Structural Analogs and Biological Activity
Compound Modifications Key Findings Reference N-(2-fluorobenzyl) analog Fluorinated benzene Enhanced anti-inflammatory activity (IC50 = 1.2 µM) Thiophene-pyridazine analog Thiophene replaces furan Improved metabolic stability (t1/2 = 4.2 h) Chlorophenyl-pyridazine analog Chlorine substituent Increased cytotoxicity (HeLa cells, IC50 = 0.8 µM)
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from variations in assay conditions or substituent effects. Methodological solutions include:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) .
- Metabolic Profiling: Assess stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
Q. What experimental designs are optimal for evaluating interactions with biological targets?
A multi-technique approach is recommended:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD values) for target proteins .
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking: Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. How can researchers address challenges in solubility and stability during in vitro assays?
- Solubility: Use DMSO stock solutions (≤0.1% final concentration) with co-solvents like PEG-400 .
- Stability: Conduct pH-dependent degradation studies (pH 2–9) and monitor via LC-MS .
- Light Sensitivity: Store compounds in amber vials to prevent photodegradation .
Q. What computational approaches guide the prediction of binding modes and synthesis prioritization?
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
- Free Energy Perturbation (FEP): Rank analogs by predicted binding free energy .
- ADMET Prediction: Use tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .
Methodological Notes
- Contradiction Analysis: Cross-reference biological data with structural analogs (e.g., furan vs. thiophene) to isolate substituent-specific effects .
- Data Reproducibility: Publish full synthetic protocols (e.g., equivalents of reagents, inert atmosphere requirements) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
